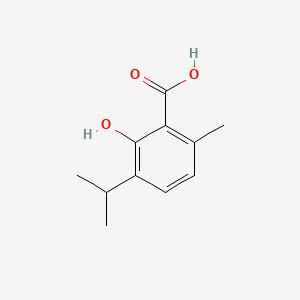

2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWNGQGTFICQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1012-86-8 (mono-hydrochloride salt) | |

| Record name | o-Thymotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80203279 | |

| Record name | o-Thymotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-51-6 | |

| Record name | 2-Hydroxy-6-methyl-3-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Thymotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Thymotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Thymotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Thymotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropyl-6-methylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-THYMOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF566F3K7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid, a valuable molecule in medicinal chemistry and drug development. The primary synthesis route, the Kolbe-Schmitt reaction, is detailed, including a comprehensive experimental protocol, reaction mechanism, and relevant quantitative data.

Introduction

This compound, also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid, is a salicylic acid derivative with potential applications in various fields, including pharmaceuticals. Its structure, featuring a carboxylic acid group ortho to a hydroxyl group on a substituted benzene ring, makes it an attractive scaffold for the design of novel therapeutic agents. The synthesis of this and similar aromatic hydroxy acids is most effectively achieved through the Kolbe-Schmitt reaction.

The Kolbe-Schmitt Reaction: A Viable Synthetic Route

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenol.[1] The reaction proceeds by treating a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification to yield the corresponding hydroxybenzoic acid.[1] For the synthesis of this compound, the readily available starting material is 2-isopropyl-5-methylphenol, commonly known as thymol.

The reaction mechanism involves the nucleophilic attack of the phenoxide ion on carbon dioxide. The resulting intermediate then undergoes tautomerization to form the more stable aromatic carboxylate, which is subsequently protonated to give the final product.

Experimental Protocol: Synthesis of this compound

3.1. Materials and Equipment

-

2-isopropyl-5-methylphenol (Thymol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Carbon dioxide (CO2), high-purity grade

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4)

-

Anhydrous solvent (e.g., toluene or xylene, if necessary for a slurry reaction)

-

High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature control

-

Standard laboratory glassware

-

Filtration apparatus

-

Drying oven

3.2. Reaction Procedure

-

Preparation of the Phenoxide: In a suitable reaction vessel, dissolve a known quantity of thymol in a minimal amount of a suitable solvent or prepare a melt. Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to form the corresponding thymoxide salt.

-

Drying: Carefully remove any water present, as the reaction is sensitive to moisture. This can be achieved by azeotropic distillation with a suitable solvent or by heating the phenoxide under vacuum.

-

Carboxylation: Transfer the dry thymoxide to the high-pressure autoclave. Seal the reactor and purge with nitrogen gas to remove air. Pressurize the autoclave with carbon dioxide to the desired pressure (typically 5-100 atm).[2] Heat the reaction mixture to the appropriate temperature (generally between 125-250°C) with constant stirring.[1] Maintain these conditions for several hours to ensure complete carboxylation.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. The resulting solid is the sodium or potassium salt of this compound.

-

Acidification: Dissolve the salt in water and acidify the solution with a strong acid, such as concentrated HCl or H2SO4, until the solution is acidic to litmus paper. This will precipitate the free this compound.

-

Purification: Collect the crude product by filtration and wash it with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene). Dry the purified product in a vacuum oven.

3.3. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Quantitative Data

While a specific literature source providing a quantitative yield for the synthesis of this compound via the Kolbe-Schmitt reaction of thymol was not identified, a similar reaction involving the carboxylation of 5-methyl-2-isopropylphenol (an isomer of thymol) has been reported to proceed with a "quantitative" yield. The yield of the Kolbe-Schmitt reaction is highly dependent on the specific reaction conditions, including temperature, pressure, and reaction time. Optimization of these parameters is crucial for achieving high yields.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 127-129 °C |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR Spectrum | Available |

| Mass Spectrum | Available |

Signaling Pathways and Experimental Workflows

To visually represent the synthesis process, a workflow diagram is provided below.

Caption: Synthesis workflow for this compound.

Conclusion

The Kolbe-Schmitt reaction provides a direct and efficient method for the synthesis of this compound from thymol. This technical guide outlines a detailed experimental protocol based on established procedures for similar transformations. By carefully controlling the reaction parameters, researchers can achieve a high yield of the desired product. The information presented here serves as a valuable resource for scientists and professionals involved in organic synthesis and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Thymotic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Thymotic acid, also known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a salicylic acid derivative with potential applications in various scientific fields, including drug development, owing to its structural similarity to known active compounds.[1] A thorough understanding of its physicochemical properties is fundamental for its formulation, delivery, and interaction with biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of o-thymotic acid, detailed experimental protocols for their determination, and a visual representation of a general characterization workflow.

Core Physicochemical Properties

The essential physicochemical data for o-thymotic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid | [2] |

| Synonyms | o-Thymotinic acid, 3-Isopropyl-6-methylsalicylic acid, 3-Hydroxy-2-p-cymenecarboxylic acid | [1][2] |

| CAS Number | 548-51-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| Appearance | Monoclinic prismatic needles | [1] |

| Melting Point | 127 °C | [1] |

| Solubility | Water: 1 g in 10 L at 20 °C.[1] Organic Solvents: Soluble in alcohol, ether, chloroform, benzene, and petroleum ether.[1] | |

| Volatility | Volatile with steam | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized, yet detailed, protocols applicable to the characterization of organic acids like o-thymotic acid.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of o-thymotic acid is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[4] For a pure compound, this range is typically narrow.

Determination of Boiling Point (for liquids, but adaptable for decomposition temperature)

While o-thymotic acid is a solid at room temperature, this protocol is relevant for related liquid compounds or for determining decomposition temperature.

Apparatus:

-

Distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: A simple distillation apparatus is assembled. The sample is placed in the round-bottom flask with a few boiling chips.

-

Heating: The flask is gently heated.

-

Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser.[4]

Determination of Aqueous Solubility

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Stirrer or shaker bath

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Sample Preparation: An excess amount of o-thymotic acid is added to a known volume of water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of o-thymotic acid in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known amount of o-thymotic acid is dissolved in a known volume of water.

-

Titration: The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.[5]

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like o-thymotic acid.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of o-thymotic acid. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a framework for the accurate and reproducible determination of these properties. A systematic approach to characterizing such compounds, as outlined in the experimental workflow, is indispensable for advancing research and development in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid (CAS Number: 548-51-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical information on 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. It is intended for research and development purposes only. While efforts have been made to provide accurate information, this guide draws upon data from related compounds due to the limited specific research on this molecule. All experimental work should be conducted with appropriate safety precautions and validated methodologies.

Introduction

This compound, also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid, is a derivative of salicylic acid.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, an isopropyl group, and a methyl group on a benzene ring, suggests potential biological activities analogous to other salicylic acid and thymol derivatives. These classes of compounds are known for their analgesic, anti-inflammatory, and antimicrobial properties.[2][3]

This technical guide provides a comprehensive overview of the known properties, potential synthesis, and inferred biological activities of this compound, based on available literature and data from structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 548-51-6 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Melting Point | 127-129 °C | [4] |

| Appearance | Solid | [5] |

| Synonyms | o-Thymotic acid, 3-Isopropyl-6-methylsalicylic acid, o-Thymotinic acid, 2-Thymotic acid, 3-Hydroxy-p-cymene-2-carboxylic acid | [6] |

| InChI Key | FNWNGQGTFICQJU-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)c1ccc(C)c(C(O)=O)c1O | [4] |

Synthesis

Proposed Synthesis Workflow via Kolbe-Schmitt Reaction

The proposed synthesis of this compound would start from 2-isopropyl-5-methylphenol (thymol). The general workflow is depicted in the following diagram.

Caption: Proposed synthesis of this compound.

Experimental Protocol (General)

The following is a generalized protocol based on the Kolbe-Schmitt reaction for the synthesis of salicylic acid derivatives. Optimization of reaction conditions (temperature, pressure, reaction time) would be necessary for this specific substrate.

-

Formation of the Phenoxide:

-

In a suitable reaction vessel, dissolve 2-isopropyl-5-methylphenol (thymol) in a solvent such as toluene.

-

Add an equimolar amount of a strong base, like sodium hydroxide, to form the sodium phenoxide.

-

Heat the mixture to remove water, typically by azeotropic distillation, to yield the dry sodium phenoxide.

-

-

Carboxylation:

-

Transfer the dry sodium phenoxide to a high-pressure autoclave.

-

Pressurize the autoclave with carbon dioxide (e.g., up to 100 atm).

-

Heat the mixture to a temperature typically in the range of 125-150°C for several hours.

-

-

Acidification and Isolation:

-

After cooling and depressurizing the reactor, dissolve the resulting sodium salt in water.

-

Acidify the aqueous solution with a strong acid, such as sulfuric acid or hydrochloric acid, until the product precipitates.

-

Collect the crude this compound by filtration.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified crystals under vacuum.

-

Biological Activity and Potential Mechanism of Action

While direct studies on the biological activity of this compound are limited, its structural similarity to salicylic acid and thymol suggests potential analgesic and anti-inflammatory properties.[2][3] A general description in one source mentions an "analgesic and antistress evaluation of o-thymotic acid in rat has been reported," but the primary data was not found in the search results.[9]

Inferred Mechanism of Action

The potential mechanism of action is likely multifaceted, targeting key pathways in inflammation and pain signaling.

-

Cyclooxygenase (COX) Inhibition: Salicylic acid and its derivatives are well-known inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10]

-

NF-κB Pathway Modulation: Phenolic compounds have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the potential inhibitory effect on the NF-κB signaling pathway.

Caption: Inferred inhibition of the NF-κB pathway by the compound.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential analgesic and anti-inflammatory activities of this compound.

In Vivo Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of a compound.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Acclimatize the rats to the experimental room for at least 1 hour before the test.

-

Determine the baseline latency by placing each rat on the hot plate and recording the time until it shows signs of nociception (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compound (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., morphine).

-

Measure the reaction time at specific intervals after administration (e.g., 30, 60, 90, and 120 minutes).

-

The percentage of maximum possible effect (% MPE) is calculated for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

After a set time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

In Vitro COX Inhibition Assay

This assay determines the ability of the compound to inhibit COX-1 and COX-2 enzymes.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).

-

Procedure:

-

Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable buffer.

-

Initiate the reaction by adding arachidonic acid.

-

After a specific incubation time, stop the reaction.

-

Quantify the amount of prostaglandin produced (e.g., PGE₂) using an ELISA kit or other detection methods.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

-

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME) and detailed toxicological data for this compound are not available in the public domain. However, inferences can be drawn from related compounds.

Inferred Pharmacokinetics

-

Absorption: As a salicylic acid derivative, it is likely to be absorbed from the gastrointestinal tract.

-

Distribution: It is expected to distribute into various tissues.

-

Metabolism: The primary routes of metabolism for thymol derivatives in humans are sulfation and glucuronidation.[3] Salicylic acid is also metabolized via glucuronidation and conjugation with glycine.[12] Therefore, it is plausible that this compound undergoes similar metabolic transformations.

-

Excretion: The metabolites are likely excreted via the kidneys.[3][12]

Toxicology

The available safety data indicates that this compound should be handled with care.

Table 2: Toxicological Profile

| Endpoint | Data | Reference(s) |

| Acute Toxicity | LD₅₀ (mouse, intraperitoneal) | 160 mg/kg |

| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [5] |

Conclusion

This compound is a salicylic acid derivative with potential for biological activity, particularly in the areas of analgesia and anti-inflammation. While specific research on this compound is limited, its structural relationship to well-studied molecules provides a strong basis for further investigation. The proposed synthesis via the Kolbe-Schmitt reaction and the outlined experimental protocols for biological evaluation offer a starting point for researchers interested in exploring the therapeutic potential of this molecule. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and comprehensive safety data.

References

- 1. scispace.com [scispace.com]

- 2. This compound | 548-51-6 [chemicalbook.com]

- 3. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-羟基-3-异丙基-6-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. o-Thymotic acid | C11H14O3 | CID 11052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Analgesic and anti-inflammatory activities of the methanol extract of Elaeagnus oldhamii Maxim. in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-lactancia.org [e-lactancia.org]

The Elusive Isopropylated Salicylate: A Technical Whitepaper on the Natural Occurrence and Biosynthesis of Alkyl-Substituted Salicylic Acids

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of 3-isopropyl-6-methylsalicylic acid. An extensive review of scientific literature and chemical databases reveals no evidence of the isolation of 3-isopropyl-6-methylsalicylic acid from any natural source. This document instead provides a comprehensive overview of the closely related and well-characterized natural product, 6-methylsalicylic acid (6-MSA). We delve into the established biosynthetic pathway of 6-MSA, a fungal polyketide, and present detailed experimental protocols for its isolation and analysis. Furthermore, this whitepaper explores the broader context of naturally occurring alkyl-substituted salicylic acids and discusses the theoretical biosynthetic pathway that could lead to the formation of 3-isopropyl-6-methylsalicylic acid, highlighting the concept of starter unit flexibility in polyketide synthases.

Introduction: The Question of 3-isopropyl-6-methylsalicylic Acid

Salicylic acid and its derivatives are a prominent class of phenolic compounds with a wide range of biological activities, from anti-inflammatory effects in humans to roles in plant defense.[1] While many salicylates are known natural products, the existence of 3-isopropyl-6-methylsalicylic acid in nature is not supported by current scientific literature. This document aims to provide clarity on this topic by presenting the available information on related, naturally occurring alkylated salicylic acids, with a primary focus on the extensively studied 6-methylsalicylic acid.

6-Methylsalicylic Acid: A Well-Established Fungal Metabolite

6-Methylsalicylic acid (6-MSA) is a classic example of a fungal polyketide, produced by a variety of fungi, most notably Penicillium and Aspergillus species.[2][3][4] It serves as a key intermediate in the biosynthesis of other secondary metabolites, including the mycotoxin patulin.[4]

Biosynthesis of 6-Methylsalicylic Acid

The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase (PKS).[3][4] The process involves the condensation of one molecule of acetyl-CoA as a starter unit with three molecules of malonyl-CoA as extender units.[5]

Below is a diagram illustrating the biosynthetic pathway of 6-methylsalicylic acid.

Quantitative Data on 6-MSA Production

The production yields of 6-MSA can vary significantly depending on the fungal strain and culture conditions. The following table summarizes some reported production levels.

| Fungal Strain | Culture Conditions | 6-MSA Titer (mg/L) | Reference |

| Penicillium patulum | Liquid Culture | Varies | [3] |

| Aspergillus terreus | Submerged Fermentation | Not specified | Not specified |

| Recombinant E. coli | Fed-batch Fermentation | >1000 | Not specified |

| Recombinant S. cerevisiae | Shake Flask Culture | ~500 | Not specified |

Experimental Protocols

-

Culturing: Grow the 6-MSA producing fungal strain (e.g., Penicillium patulum) in a suitable liquid medium (e.g., potato dextrose broth) for 7-14 days at 25°C with shaking.

-

Extraction: Acidify the culture filtrate to pH 2-3 with HCl and extract three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Crystallization: Recrystallize the 6-MSA containing fractions from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure crystals.

-

Sample Preparation: Dissolve a known amount of the purified compound or crude extract in methanol.

-

HPLC System: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

Detection: Monitor the elution at a wavelength of 254 nm.

-

Quantification: Create a standard curve using a pure 6-MSA standard to quantify the concentration in the samples.

Other Naturally Occurring Alkyl-Substituted Salicylic Acids

While 3-isopropyl-6-methylsalicylic acid is not a known natural product, other salicylic acid derivatives with alkyl substitutions do exist in nature. A notable example is the family of ginkgolic acids , which are 2-hydroxy-6-alkylbenzoic acids found in the leaves and fruits of Ginkgo biloba.[6] The alkyl chain in ginkgolic acids can vary in length and saturation.[6] Another group of related natural products are the amorfrutins , which are also substituted salicylic acids.[6]

The Hypothetical Biosynthesis of 3-isopropyl-6-methylsalicylic Acid

The biosynthesis of polyketides is initiated by a "starter unit." In the case of 6-MSA, this is acetyl-CoA.[5] The flexibility of some polyketide synthases to accept alternative starter units is a known phenomenon in natural product biosynthesis and a key area of research in synthetic biology.[7][8][9][10]

Theoretically, the biosynthesis of 3-isopropyl-6-methylsalicylic acid could occur if a 6-MSAS-like enzyme were to utilize isobutyryl-CoA as a starter unit instead of acetyl-CoA. Isobutyryl-CoA would provide the isopropyl group at the C-3 position of the resulting salicylic acid derivative.

The following diagram illustrates this hypothetical pathway.

To date, no naturally occurring PKS pathway has been identified that follows this specific route to produce 3-isopropyl-6-methylsalicylic acid.

Conclusion

References

- 1. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 2. [Biosynthesis of 6-methylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 4. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Starter Unit Flexibility for Engineered Product Synthesis by the Non-Reducing Polyketide Synthase PksA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and attachment of novel bacterial polyketide synthase starter units - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

biological activity of 2-Hydroxy-3-isopropyl-6-methylbenzoic acid

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted derivative of benzoic acid, presents a compelling scaffold for biological investigation. Its structure, characterized by a salicylic acid core with isopropyl and methyl substitutions, suggests a potential for diverse pharmacological activities. While direct extensive biological data on this specific molecule is nascent, its structural relationship to well-studied classes of compounds, such as phenolic acids and their derivatives, provides a strong rationale for targeted exploration. This guide delineates the hypothesized biological activities of this compound based on established principles of medicinal chemistry and provides a comprehensive framework for its experimental validation.

Chemical Profile

The molecular structure of this compound has been elucidated, revealing key intramolecular and intermolecular interactions that may influence its biological behavior. The presence of both hydroxyl and carboxyl groups facilitates hydrogen bonding, which can be crucial for receptor interactions.[1][2][3] The lipophilicity conferred by the isopropyl and methyl groups is anticipated to play a significant role in its ability to traverse biological membranes, a critical factor for bioavailability and intracellular activity.

Hypothesized Biological Activities and Mechanistic Rationale

Based on its structural features and the known bioactivities of related molecules, we can postulate several key pharmacological properties for this compound.

Antimicrobial Activity

The presence of a phenolic hydroxyl group is a common feature in many antimicrobial agents.[4][5] Thymol, a monoterpenoid phenol with a structurally similar isopropyl and methyl substituted ring, is a well-documented antimicrobial agent.[4][6] Furthermore, various derivatives of hydroxybenzoic acid have demonstrated significant antibacterial and antifungal properties.[7][8][9][10][11] The lipophilic nature of the alkyl substituents on the aromatic ring can enhance the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[12][13][14] This radical scavenging activity helps to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. The electron-donating nature of the alkyl groups on the aromatic ring of this compound may further enhance its antioxidant potential.

Anti-inflammatory Activity

The core structure of this compound is related to salicylic acid, the active metabolite of aspirin, a cornerstone of anti-inflammatory therapy. Salicylic acid and its derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins.[15][16] Additionally, many phenolic compounds exhibit anti-inflammatory effects through various mechanisms, including the inhibition of other pro-inflammatory enzymes and signaling pathways.[17][18] The structural similarities suggest that this compound could modulate inflammatory responses.

Experimental Validation Protocols

To systematically investigate the hypothesized biological activities, a tiered approach involving in vitro and, subsequently, in vivo assays is recommended.

Workflow for Investigating Biological Activity

Caption: A streamlined workflow for the synthesis, in vitro screening, and potential in vivo validation of this compound.

Antimicrobial Susceptibility Testing

a. Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation: Determine the MIC as the lowest concentration of the compound where no visible growth is observed.

b. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the compound that kills the microorganism.

Methodology:

-

Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium.

-

Incubation: Incubate the plates under suitable conditions.

-

Observation: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

In Vitro Antioxidant Capacity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

-

Reaction Mixture: Prepare a solution of DPPH in methanol.

-

Compound Addition: Add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of the antioxidant to reduce the pre-formed ABTS radical cation.

Methodology:

-

Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Compound Addition: Add different concentrations of the test compound to the ABTS radical solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

-

Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: Determine the percentage of inhibition and the IC50 value.

In Vitro Anti-inflammatory Assays

a. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay evaluates the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis.

Methodology:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Reaction Initiation: Incubate the enzyme with the test compound at various concentrations.

-

Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Measure the product formation (e.g., Prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA).

-

Calculation: Determine the percentage of inhibition and the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: A potential mechanism of anti-inflammatory action for this compound via inhibition of COX and/or LOX pathways.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from the proposed assays could be presented.

| Assay Type | Parameter | Test Organism/System | Expected Value | Reference Compound | Reference Value |

| Antimicrobial | MIC (µg/mL) | S. aureus | 16-64 | Ciprofloxacin | 0.5-2 |

| MIC (µg/mL) | E. coli | 32-128 | Ciprofloxacin | 1-4 | |

| MIC (µg/mL) | C. albicans | 8-32 | Fluconazole | 0.25-1 | |

| Antioxidant | IC50 (µM) | DPPH Radical Scavenging | 25-100 | Ascorbic Acid | ~20 |

| IC50 (µM) | ABTS Radical Scavenging | 10-50 | Trolox | ~15 | |

| Anti-inflammatory | IC50 (µM) | COX-1 Inhibition | >100 | Indomethacin | ~0.1 |

| IC50 (µM) | COX-2 Inhibition | 10-50 | Celecoxib | ~0.04 |

Conclusion

This compound holds significant promise as a bioactive molecule. Its chemical architecture, which combines features of known antimicrobial, antioxidant, and anti-inflammatory agents, provides a solid foundation for further investigation. The experimental framework detailed in this guide offers a systematic and robust approach to elucidating its pharmacological profile. The insights gained from these studies will be invaluable for researchers in natural product chemistry, medicinal chemistry, and drug discovery, potentially leading to the development of new therapeutic agents.

References

- 1. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hy-droxy-6-isopropyl-3-methyl-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. znaturforsch.com [znaturforsch.com]

- 9. scispace.com [scispace.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]

- 13. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

The Core Mechanism of Action of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: An In-depth Technical Guide

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (also known as o-thymotic acid or 3-isopropyl-6-methylsalicylic acid) is limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on its structural similarity to the well-researched anti-inflammatory compounds thymol and salicylic acid. The pathways and data presented are primarily derived from studies on these related molecules and should be considered as a predictive framework for the action of this compound.

Introduction

This compound is a derivative of both salicylic acid and thymol, two compounds with well-documented biological activities. Its chemical structure, featuring a salicylic acid core with isopropyl and methyl substitutions characteristic of thymol, suggests a potential for anti-inflammatory and other therapeutic effects. This technical guide consolidates the likely mechanisms through which this compound may exert its effects, drawing parallels from its structural analogues.

Postulated Core Mechanism of Action: Anti-inflammatory Effects

The primary mechanism of action of this compound is likely centered on the modulation of key inflammatory signaling pathways and enzymes. This is inferred from the known activities of thymol.[1][2][3] The key pathways potentially inhibited are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as direct inhibition of Cyclooxygenase (COX) enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[4][5] Thymol has been demonstrated to suppress this pathway at multiple points.[2][6] It is proposed that this compound shares this capability.

The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[6][7]

Downregulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including p38 and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8][9] Thymol has been shown to inhibit the activation of these pathways.[10][11] It is plausible that this compound also downregulates these cascades, leading to a reduction in the production of inflammatory mediators.

Direct Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[12] Thymol has been shown to inhibit both COX-1 and COX-2.[13][14] Given its structural similarity to salicylic acid, a known COX inhibitor, it is highly probable that this compound also possesses COX inhibitory activity.

Quantitative Data (Based on Thymol)

The following tables summarize quantitative data for the biological activities of thymol, which may serve as an estimate for the activity of this compound.

Table 1: In Vitro COX Inhibition by Thymol

| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| COX-1 | 0.2 | Indomethacin | 0.2 | [12][15] |

| COX-2 | >100 | Indomethacin | 0.6 | [12] |

Table 2: In Vivo Anti-inflammatory Effects of Thymol

| Animal Model | Doses of Thymol (mg/kg) | Effect | Reference Compound | Effect | Reference |

| Formalin-induced paw edema (mice) | 7.5, 15, 30 | Dose-dependent reduction in paw licking and edema | Celecoxib (42 mg/kg), Ketoprofen (42 mg/kg) | Reduction in paw licking and edema | [15] |

| Egg albumin-induced paw edema (chicks) | 15 | Reduction in paw edema | Celecoxib (42 mg/kg), Ketoprofen (42 mg/kg) | Reduction in paw edema | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below as representative examples of how the biological activities of this compound could be assessed.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay.[16]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2.

Materials:

-

COX-1 and COX-2 enzymes

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Test compound (this compound)

-

Reference inhibitors (e.g., Indomethacin, Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add TMPD to all wells.

-

Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)

This protocol describes the assessment of NF-κB activation by measuring the phosphorylation of its inhibitor, IκBα.[7]

Objective: To determine if the test compound inhibits LPS-induced phosphorylation of IκBα in a cell-based assay.

Materials:

-

Human or murine macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture macrophage cells to 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Potential Role as a Salicylic Acid Analogue in Plants

Given its structural similarity to salicylic acid, a key signaling molecule in plant defense, this compound could potentially mimic salicylic acid's effects in plants.[17][18] This could involve the induction of pathogenesis-related (PR) proteins and systemic acquired resistance (SAR).[19]

Conclusion

While direct experimental data on the mechanism of action of this compound is currently lacking, its structural relationship to thymol and salicylic acid provides a strong basis for predicting its biological activities. The most probable core mechanism in mammalian systems is the inhibition of key inflammatory pathways, namely NF-κB and MAPK, and the direct inhibition of COX enzymes. This multifaceted anti-inflammatory profile suggests its potential as a therapeutic agent. Further research is warranted to definitively elucidate its specific molecular targets and quantify its efficacy.

References

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thymol alleviates lipopolysaccharide-stimulated inflammatory response via downregulation of RhoA-mediated NF-κB signalling pathway in human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging roles of the p38 MAPK and PI3K/AKT/mTOR pathways in oncogene-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic anti-inflammatory effects of silibinin and thymol combination on LPS-induced RAW264.7 cells by inhibition of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymol has antifungal activity against Candida albicans during infection and maintains the innate immune response required for function of the p38 MAPK signaling pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]

- 13. In vitro inhibitory effects of thymol and quinones of Nigella sativa seeds on cyclooxygenase-1- and -2-catalyzed prostaglandin E2 biosyntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. esalq.usp.br [esalq.usp.br]

- 19. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the o-Thymotic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Thymotic acid, a carboxylated derivative of the monoterpenoid thymol, holds potential for various pharmaceutical applications. While its direct biosynthetic pathway has not been fully elucidated, structural analysis strongly suggests a polyketide origin, analogous to the well-characterized biosynthesis of orsellinic acid. This technical guide provides a comprehensive overview of the proposed o-thymotic acid biosynthesis pathway, detailing the core enzymatic players, reaction mechanisms, and key intermediates. We present a hypothesized pathway involving a specialized Polyketide Synthase (PKS) and subsequent enzymatic modifications. This guide includes a compilation of quantitative data from homologous systems, detailed experimental protocols for pathway investigation, and visual diagrams to facilitate a deeper understanding of the molecular processes. This document is intended to serve as a foundational resource for researchers engaged in the study of this pathway and for professionals in drug development exploring o-thymotic acid and its derivatives as novel therapeutic agents.

Introduction

o-Thymotic acid, chemically known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a phenolic compound with structural similarities to both the monoterpenoid thymol and the polyketide orsellinic acid[1][2][3][4]. While the biosynthesis of thymol from geranyl pyrophosphate is well-documented in plants of the Lamiaceae family[5][6][7][8][9], the presence of a carboxyl group on the aromatic ring of o-thymotic acid suggests a distinct biosynthetic origin. The most plausible route is through a polyketide synthase (PKS) pathway, akin to the formation of orsellinic acid, a common precursor to many fungal secondary metabolites[10]. This guide outlines a putative biosynthetic pathway for o-thymotic acid, drawing parallels with established polyketide biosynthesis principles.

Proposed Biosynthesis Pathway of o-Thymotic Acid

The proposed biosynthesis of o-thymotic acid is hypothesized to proceed through a Type I iterative Polyketide Synthase (PKS) pathway, followed by a key prenylation step.

Core Polyketide Synthesis

The initial steps likely mirror the biosynthesis of orsellinic acid, which is formed from one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units[10]. An "o-thymotic acid synthase," a putative iterative Type I PKS, would catalyze the sequential condensation of these units. The specificity of the starter unit is a critical determinant of the final product, and PKS enzymes exhibit a wide range of starter unit preferences[11][12][13][14].

The key domains within this putative PKS would include:

-

Starter Unit: Acyl-Carrier Protein Transacylase (SAT): Selects and loads the starter unit.

-

Ketosynthase (KS): Catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain.

-

Acyltransferase (AT): Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Product Template (PT): Influences the cyclization and aromatization of the polyketide chain.

-

Thioesterase (TE)/Claisen-Cyclase (CLC): Catalyzes the release and cyclization of the final polyketide product.

Key Intermediates

The condensation of acetyl-CoA with three malonyl-CoA molecules would form a linear tetraketide intermediate tethered to the ACP domain of the PKS. This intermediate would then undergo intramolecular cyclization and aromatization to yield orsellinic acid.

Post-PKS Modification: C-Prenylation

A crucial step in the proposed pathway is the introduction of the isopropyl group. This is hypothesized to occur via C-prenylation of the orsellinic acid core. A prenyltransferase would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of orsellinic acid. Such enzymatic C-alkylation of aromatic compounds is a known mechanism in natural product biosynthesis[15][16][17].

The final step would involve the formation of o-thymotic acid. The exact mechanism of the final steps following prenylation requires further investigation but could involve rearrangements or other minor modifications.

Core Signaling Pathways and Logical Relationships

The biosynthesis of polyketides is a complex process influenced by various cellular signals and regulatory networks. While the specific signaling pathways governing o-thymotic acid production are unknown, we can infer potential regulatory mechanisms from related pathways.

Quantitative Data

As the direct biosynthetic pathway for o-thymotic acid is yet to be characterized, quantitative data for the specific enzymes are not available. However, kinetic parameters for homologous orsellinic acid synthases (ORS) provide valuable benchmarks.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source Organism | Reference |

| Orcinol Synthase (ORS) | Acetyl-CoA | 10.3 ± 1.1 | 0.025 ± 0.001 | 2,432 | Rhododendron dauricum | [18] |

| Orcinol Synthase (ORS) | Malonyl-CoA | 39.5 ± 2.9 | - | - | Rhododendron dauricum | [18] |

Table 1: Steady-state kinetic parameters of a representative Orsellinic Acid Synthase.

| Enzyme | Prenyl Donor | Prenyl Acceptor | Km (µM) | Vmax (pkat mg-1) | Source Organism | Reference |

| RdPT1 | Farnesyl diphosphate | Orsellinic acid | 19.3 ± 2.4 | 18.2 ± 0.5 | Rhododendron dauricum | [17] |

| RdPT1 | Geranyl diphosphate | Orsellinic acid | 15.3 ± 1.6 | 10.7 ± 0.3 | Rhododendron dauricum | [17] |

| RdPT1 | Dimethylallyl diphosphate | Orsellinic acid | - | - | Rhododendron dauricum | [17] |

Table 2: Substrate specificity of a prenyltransferase acting on orsellinic acid.

Experimental Protocols

Investigating the proposed o-thymotic acid biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of a Candidate o-Thymotic Acid Synthase

This protocol describes the expression of a putative fungal PKS in a suitable host system, such as Saccharomyces cerevisiae or Aspergillus nidulans.

Experimental Workflow:

Methodology:

-

Gene Identification and Synthesis: Identify a candidate o-thymotic acid synthase gene from a producing organism through genome mining. The gene should be synthesized with codon optimization for the chosen expression host.

-

Vector Construction: Clone the synthesized gene into an appropriate expression vector containing a strong, inducible promoter and a purification tag (e.g., His-tag).

-

Host Transformation: Transform the expression vector into a suitable host strain (e.g., S. cerevisiae BJ5464-NpgA)[19].

-

Protein Expression: Grow the transformed host cells in an appropriate medium and induce protein expression.

-

Cell Lysis and Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

In Vitro PKS Activity Assay

This protocol is for determining the function and product profile of the purified putative o-thymotic acid synthase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PKS enzyme, the starter unit (acetyl-CoA), the extender unit (malonyl-CoA), and necessary cofactors in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the synthesized polyketides[20][21][22].

In Vitro Prenyltransferase Assay

This protocol is for characterizing the putative prenyltransferase that modifies the orsellinic acid core.

Methodology:

-

Enzyme and Substrate Preparation: Purify the candidate prenyltransferase and prepare solutions of the prenyl acceptor (orsellinic acid) and the prenyl donor (DMAPP).

-

Reaction Setup: Combine the enzyme, substrates, and a divalent cation cofactor (e.g., Mg2+) in a reaction buffer.

-

Incubation and Analysis: Incubate the reaction and analyze the formation of the prenylated product by HPLC and LC-MS.

Concluding Remarks

The biosynthesis of o-thymotic acid most likely proceeds through a polyketide pathway involving a dedicated PKS and subsequent C-prenylation of an orsellinic acid-like intermediate. This technical guide provides a robust framework for the scientific community to investigate this proposed pathway. The detailed protocols and compiled data from homologous systems offer a solid starting point for the heterologous expression, purification, and characterization of the key enzymes involved. Elucidating the complete biosynthetic pathway of o-thymotic acid will not only expand our understanding of natural product biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable bioactive compounds. Further research is warranted to isolate and characterize the specific "o-thymotic acid synthase" and the associated prenyltransferase to confirm the hypothesized pathway and to explore the full therapeutic potential of its products.

References

- 1. o-Thymotic Acid [drugfuture.com]

- 2. o-Thymotic acid | C11H14O3 | CID 11052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. o-Thymotinic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. db-thueringen.de [db-thueringen.de]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering specificity of starter unit selection by the erythromycin-producing polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Aromatic Farnesyltransferase Functions in Biosynthesis of the Anti-HIV Meroterpenoid Daurichromenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 22. New methods for stereochemical determination of complex polyketides: configurational assignment of novel metabolites from myxobacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Hydroxy-3-isopropyl-6-methylbenzoic acid. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted values based on established spectroscopic principles and data from structurally similar compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed analysis of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Data Presentation

The predicted spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~9.5 | br s | 1H | Ar-OH |

| ~7.25 | d, J ≈ 8.0 Hz | 1H | H-5 |

| ~6.80 | d, J ≈ 8.0 Hz | 1H | H-4 |

| ~3.30 | sept, J ≈ 7.0 Hz | 1H | -CH(CH₃)₂ |

| ~2.50 | s | 3H | Ar-CH₃ |

| ~1.25 | d, J ≈ 7.0 Hz | 6H | -CH(CH₃)₂ |

J = coupling constant in Hertz

¹³C NMR (Carbon-13 NMR) Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~160 | C-2 |

| ~140 | C-6 |

| ~138 | C-3 |

| ~125 | C-5 |

| ~122 | C-4 |

| ~115 | C-1 |

| ~28 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

| ~20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

FT-IR Data (Predicted, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Broad | O-H stretch (Phenol) |

| ~2960 | Medium | C-H stretch (Aliphatic) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Phenol) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

Mass Spectrometry (MS)

MS Data (Predicted, Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 194 | 80 | [M]⁺ (Molecular Ion) |

| 179 | 100 | [M - CH₃]⁺ |

| 151 | 40 | [M - C₃H₇]⁺ |

| 133 | 60 | [M - COOH - H₂O]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H NMR, accurately weigh 5-10 mg of the sample, and for ¹³C NMR, weigh 20-50 mg.[1] The sample should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm and cap it securely.[1]

Data Acquisition: The NMR tube is placed into a spinner turbine and its depth is adjusted using a gauge. The sample is then inserted into the NMR spectrometer.[1] The instrument's software is used to lock onto the solvent signal, and the magnetic field is shimmed to achieve homogeneity. For a standard ¹H experiment, parameters such as the pulse angle, acquisition time, and relaxation delay are set. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[3] Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[3] The KBr acts as an IR-transparent matrix.[3] This mixture is then placed into a pellet die and high pressure is applied using a hydraulic press to form a clear, transparent pellet.[3]

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded to account for any atmospheric and instrumental contributions.[4] The KBr pellet containing the sample is then placed in the sample holder of the FT-IR spectrometer. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.[4] The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Analysis (GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), organic acids often require derivatization to increase their volatility and thermal stability.[5] A common method is silylation. The dried sample is treated with a silylating agent (e.g., BSTFA) and heated to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl ethers and esters, respectively.[5]

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column.[6] The separated components elute from the column and enter the mass spectrometer.[6] In the ion source, molecules are typically ionized by electron impact (EI), causing fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[6] A full scan is typically collected between 50 and 550 amu.[6]

Mandatory Visualization

The following diagrams illustrate key workflows in the spectroscopic analysis of chemical compounds.

Caption: General workflow for spectroscopic analysis.

Caption: NMR signal generation pathway.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-isopropyl-6-methylsalicylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for characterizing the solubility and stability of 3-isopropyl-6-methylsalicylic acid. Due to the limited direct experimental data for this specific molecule, this document leverages information on the closely related analogue, 3-methylsalicylic acid (o-cresotic acid), to infer potential properties and provide robust experimental protocols for its full characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the developability of 3-isopropyl-6-methylsalicylic acid.

Introduction

3-isopropyl-6-methylsalicylic acid is a derivative of salicylic acid, a well-known pharmacophore with a wide range of biological activities. The addition of isopropyl and methyl groups to the salicylic acid backbone is expected to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for drug development. Understanding these properties is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of a potential drug candidate.